molecular formula C16H16N4O2 B2989355 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795409-23-2

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2989355
CAS No.: 1795409-23-2
M. Wt: 296.33
InChI Key: GIQWUMNXAIHWPQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1795409-23-2) is a synthetic organic compound with a molecular formula of C16H16N4O2 and a molecular weight of 296.32 g/mol . This reagent features a 1-methyl-1H-1,2,3-triazole-4-carboxamide core linked to a 1-(1,2-dihydroxyethyl)naphthalene group. The 1,2,3-triazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its ability to participate in hydrogen bonding and dipole-dipole interactions, which can improve binding affinity to biological targets . While the specific biological activity and mechanism of action for this precise compound are not yet fully characterized and are a subject for ongoing research, derivatives containing the 1,2,3-triazole carboxamide moiety have been investigated as potent inhibitors of various biological targets. For instance, structurally related 1H-1,2,3-triazole-4-carboxamide compounds have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), with activities in the low nanomolar range . This suggests potential research applications for this compound in the fields of nuclear receptor signaling, drug metabolism, and overcoming drug resistance. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20-10-14(18-19-20)16(22)17-9-15(21)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10,15,21H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQWUMNXAIHWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its significant role in medicinal chemistry as a pharmacophore. The presence of the naphthyl group contributes to its lipophilicity and potential for interaction with biological targets.

Key Properties:

  • Molecular Weight: 489.6 g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 10
  • LogP (Octanol-Water Partition Coefficient): 2.0, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole-containing compounds. For instance, compounds with triazole moieties have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 9Jurkat1.61 ± 1.92Apoptosis induction
Compound 10A-4311.98 ± 1.22Inhibition of Bcl-2 protein
N-(2-hydroxy...)VariousTBDPotentially via apoptosis or cell cycle arrest

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances cytotoxicity, suggesting that modifications to the naphthyl or triazole rings could optimize activity .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Triazole derivatives are known for their antibacterial effects against both Gram-positive and Gram-negative bacteria:

Activity TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)
AntibacterialE. coliTBD
AntibacterialS. aureusTBD

Compounds with similar structures have demonstrated significant antibacterial activity, attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways .

Case Study: Triazole Derivatives in Cancer Therapy

A study evaluated various triazole derivatives for their anticancer properties. Among these, a derivative structurally similar to N-(2-hydroxy...) exhibited significant antiproliferative effects on multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through molecular dynamics simulations . The results indicated that modifications to the naphthyl and triazole moieties could further enhance activity.

Research Findings on GlyT1 Inhibition

Another area of research focused on the inhibition of glycine transporters (GlyT1). Compounds similar to N-(2-hydroxy...) were tested for their ability to inhibit glycine uptake in HEK293 cells expressing GlyT1:

CompoundIC50 (nM)Selectivity
Compound A64High
N-(2-hydroxy...)TBDTBD

The results suggested that structural modifications could lead to enhanced selectivity and potency against GlyT1, presenting a potential avenue for treating disorders related to glycine dysregulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below compares key structural features of the target compound with similar 1,2,3-triazole-4-carboxamide derivatives:

Compound Name Triazole Substituents Carboxamide Side Chain Key Functional Groups Molecular Formula Molecular Weight
Target Compound 1-methyl N-(2-hydroxy-2-(naphthalen-1-yl)ethyl) Hydroxyl, naphthalene, carboxamide C₁₈H₁₈N₄O₂ 326.36 g/mol
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-... [15] 1-(2-(2-fluorophenyl)-2-hydroxyethyl) N-(2-(cyclohex-1-en-1-yl)ethyl) Fluorophenyl, cyclohexene, hydroxyl C₂₂H₂₅FN₄O₂ 396.46 g/mol
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-... [16] 1-methyl N-(2-methoxy-2-(2-methoxyphenyl)ethyl) Methoxy, aryl C₁₇H₂₀N₄O₃ 340.37 g/mol
RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) [4] 1-[(2,6-difluorophenyl)methyl] None (directly substituted triazole) Difluorophenyl C₁₀H₈F₂N₄O 250.20 g/mol
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide [1] 4-((naphthalen-1-yloxy)methyl) N-phenylacetamide Naphthyloxy, acetamide C₂₁H₁₈N₄O₂ 358.40 g/mol

Key Observations :

  • The naphthalene group in the target compound enhances lipophilicity compared to phenyl or fluorophenyl analogs (e.g., RFM) .
  • The 1-methyl group on the triazole ring is a conserved feature in several analogs, likely stabilizing the triazole core .

Physicochemical Properties

Infrared (IR) Spectroscopy Data:
Compound Key IR Peaks (cm⁻¹) Functional Groups Identified Reference
Target Compound (inferred) ~3270 (–NH), ~1670 (C=O), ~1600 (C=C, Ar) Amide, aromatic
2-(4-((Naphthalen-1-yloxy)methyl)-...) [1] 3291 (–NH), 1678 (C=O), 1606 (C=C, Ar) Amide, naphthyloxy, triazole
N-(2-nitrophenyl)acetamide derivative [3] 3292 (–NH), 1682 (C=O), 1504 (–NO₂) Amide, nitro

Insights :

  • The amide C=O stretch (~1670–1682 cm⁻¹) and N–H bend (~3270–3292 cm⁻¹) are consistent across carboxamide-containing analogs .
  • Nitro and naphthyloxy groups introduce distinct peaks (e.g., –NO₂ at ~1504 cm⁻¹) .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition between an alkyne (e.g., propargyl-naphthalene derivatives) and an azide (e.g., substituted 2-azidoacetamides). Key steps include:

  • Reaction Conditions : 10 mol% Cu(OAc)₂ catalyst, tert-BuOH:H₂O (3:1) solvent, room temperature, 6–8 hours.
  • Workup : Quenching with ice, extraction with ethyl acetate, and recrystallization in ethanol (yields 70–85%) .
  • Critical Variables : Catalyst loading, solvent ratio, and reaction time significantly impact yield.

Q. How can the structure of this compound be confirmed experimentally?

Use multi-spectral characterization :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670–1682 cm⁻¹, triazole ring vibrations at ~1250–1300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.6 ppm, triazole protons at δ 8.3–8.4 ppm) and carbon assignments .
  • HRMS : Validate molecular mass (e.g., [M+H]⁺ with <1 ppm error) .

Q. What solvent systems are effective for purification?

Recrystallization in ethanol is commonly used to purify triazole-carboxamide derivatives, achieving >99% purity. Ethanol’s polarity aids in removing unreacted azides/alkynes while preserving product stability .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Apply quantum chemical calculations (e.g., density functional theory) to model the 1,3-dipolar cycloaddition mechanism. Key steps:

  • Reaction Path Search : Identify transition states and intermediates to predict regioselectivity (e.g., 1,4- vs. 1,5-triazole isomers).
  • Condition Optimization : Use machine learning (ML) to analyze experimental variables (e.g., solvent polarity, temperature) and predict optimal conditions .

Q. How do substituents on the naphthalene or triazole moieties influence bioactivity?

Conduct structure-activity relationship (SAR) studies :

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents (e.g., compound 6b/6m in –2) enhance stability but may reduce solubility.
  • Hydrophobic Substituents : Naphthalene extensions improve membrane permeability, as shown in analogs with similar scaffolds .
  • Experimental Validation : Test derivatives in vitro (e.g., enzyme inhibition assays) and correlate with computational docking results.

Q. How can contradictory data on reaction yields or spectral assignments be resolved?

Implement factorial design experiments to isolate conflicting variables:

  • Variables : Catalyst type (Cu vs. Ru), solvent ratio, temperature.
  • Statistical Analysis : Use ANOVA to identify significant factors and optimize reproducibility .
  • Cross-Validation : Compare HRMS/NMR data with published analogs (e.g., ) to resolve spectral discrepancies .

Q. What advanced techniques are used to study reaction kinetics?

Employ in-situ monitoring tools :

  • Real-Time NMR/IR : Track intermediate formation and reaction progression.
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., alkyne activation vs. cycloaddition).
  • Computational Dynamics : Simulate time-resolved reaction trajectories using molecular dynamics (MD) .

Methodological Resources

  • Synthetic Protocols : .
  • Computational Design : .
  • Data Analysis : .

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